N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for the compound is N1-methyl-N1-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine trihydrochloride . This name reflects the core structure of the molecule, which consists of a pyrrole ring substituted with an isopropoxyphenyl group and an ethylenediamine backbone, followed by three hydrochloride groups.
The structural representation of the compound can be described using SMILES notation:
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl.Cl
This notation illustrates the connectivity of the isopropoxyphenyl group (attached to the pyrrole ring), the methyl-substituted ethylenediamine chain, and the three chloride ions.
The InChIKey, a standardized hash of the molecular structure, is VEUUSCXROKBMMJ-UHFFFAOYSA-N . This identifier uniquely distinguishes the compound from structurally similar molecules.
| Property | Value |
|---|---|
| Systematic IUPAC Name | N1-methyl-N1-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine trihydrochloride |
| SMILES | CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl.Cl |
| InChIKey | VEUUSCXROKBMMJ-UHFFFAOYSA-N |
Alternative Designations and Common Synonyms
The compound is most widely recognized by its research code MS023 trihydrochloride , though it is also referenced under multiple synonyms across chemical databases and literature. These include:
- N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine trihydrochloride
- N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine trihydrochloride
- MFCD29924734 (a catalog identifier from chemical supplier databases)
- CHEMBL3901808 (a ChEMBL database identifier)
The base compound (without hydrochloride salts) is often termed MS023 , but the trihydrochloride form is explicitly denoted in pharmacological contexts to emphasize its solubility and stability in aqueous solutions.
| Synonym | Source |
|---|---|
| MS023 trihydrochloride | |
| N1-((4-(4-isopropoxyphenyl)-1H-pyrrol-3-yl)methyl)-N1-methylethane-1,2-diamine trihydrochloride | |
| MFCD29924734 | |
| CHEMBL3901808 |
Molecular Formula and Weight Analysis
The molecular formula of the compound is C17H25N3O·3HCl , indicating a base organic structure (C17H25N3O) combined with three hydrochloride groups. The molecular weight is calculated as follows:
- Base compound (C17H25N3O) : 287.4 g/mol
- Three HCl molecules : 3 × 36.46 g/mol = 109.38 g/mol
- Total molecular weight : 287.4 + 109.38 = 396.78 g/mol
This calculation aligns with experimental values reported for the trihydrochloride form. The addition of hydrochloride groups enhances the compound's polarity, making it suitable for biological assays requiring aqueous solubility.
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Base structure | C17H25N3O | 287.4 |
| Hydrochloride groups | 3HCl | 109.38 |
| Total | C17H25N3O·3HCl | 396.78 |
Properties
IUPAC Name |
N'-methyl-N'-[[4-(4-propan-2-yloxyphenyl)-1H-pyrrol-3-yl]methyl]ethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O.3ClH/c1-13(2)21-16-6-4-14(5-7-16)17-11-19-10-15(17)12-20(3)9-8-18;;;/h4-7,10-11,13,19H,8-9,12,18H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUUSCXROKBMMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CNC=C2CN(C)CCN.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
MS023 (trihydrochloride) interacts with its targets, the PRMTs, by binding to the substrate binding site. This interaction inhibits the methylation of histone 4 at arginine 3 (H4R3) and histone 3 at arginine 2 (H3R2), reducing the levels of arginine asymmetric dimethylation and increasing levels of arginine monomethylation and symmetric dimethylation.
Biochemical Pathways
The primary biochemical pathway affected by MS023 (trihydrochloride) is the protein arginine methylation pathway. By inhibiting PRMTs, MS023 (trihydrochloride) disrupts the normal methylation process, leading to changes in gene expression and cellular function. In the context of spinal muscular atrophy (SMA), MS023 (trihydrochloride) promotes SMN2 exon 7 inclusion and increases SMN protein levels by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA.
Result of Action
The molecular and cellular effects of MS023 (trihydrochloride)'s action include the promotion of SMN2 exon 7 inclusion, an increase in SMN protein levels, and a decrease in the disease phenotype of SMA mice. In the context of cancer, MS023 (trihydrochloride) has demonstrated antitumor growth activity.
Biochemical Analysis
Biochemical Properties
MS023 (trihydrochloride) has been identified as a potent inhibitor of type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes are responsible for the asymmetric dimethylation of arginine residues. The crystal structure of PRMT6 with MS023 (trihydrochloride) indicated that MS023 (trihydrochloride) bound to the substrate binding site.
Cellular Effects
MS023 (trihydrochloride) has been shown to promote SMN2 exon 7 inclusion and increase SMN protein levels in preclinical SMA models, by inhibiting the binding of splicing factor hnRNPA1 to SMN2 pre-mRNA. Treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype.
Molecular Mechanism
MS023 (trihydrochloride) exerts its effects at the molecular level by inhibiting the activity of type I PRMTs. It binds to the substrate binding site of these enzymes, thereby inhibiting their ability to catalyze the asymmetric dimethylation of arginine residues.
Temporal Effects in Laboratory Settings
While specific temporal effects of MS023 (trihydrochloride) in laboratory settings are not extensively documented, it has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype.
Dosage Effects in Animal Models
Specific dosage effects of MS023 (trihydrochloride) in animal models are not extensively documented. It has been shown that treatment of SMA mice with MS023 (trihydrochloride) results in amelioration of the disease phenotype.
Metabolic Pathways
The specific metabolic pathways that MS023 (trihydrochloride) is involved in are not extensively documented. It is known that MS023 (trihydrochloride) inhibits the activity of type I PRMTs, which are involved in the asymmetric dimethylation of arginine residues.
Subcellular Localization
The specific subcellular localization of MS023 (trihydrochloride) is not extensively documented. It has been shown that MS023 (trihydrochloride) binds to the substrate binding site of type I PRMTs, suggesting that it may localize to the same subcellular compartments as these enzymes.
Biological Activity
N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine, trihydrochloride, commonly referred to as MS023, is a compound of significant interest in biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H25N3O·3HCl
- Molecular Weight : 328.40 g/mol
- Solubility : Soluble in water at concentrations up to 20 mg/mL
- Storage Conditions : Should be stored in a desiccated environment at -20°C
MS023 exhibits its biological activity primarily through the inhibition of protein arginine methyltransferases (PRMTs), which are enzymes responsible for the methylation of arginine residues on proteins. This post-translational modification plays a crucial role in various cellular processes, including gene expression regulation and signal transduction.
Key Activities:
- Inhibition of PRMTs : MS023 selectively inhibits PRMT1 and PRMT5, which are implicated in numerous pathophysiological conditions such as cancer and autoimmune diseases .
- Impact on Cellular Functions : By modulating arginine methylation, MS023 influences cellular proliferation and apoptosis pathways, making it a candidate for cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that MS023 effectively reduces cell viability in various cancer cell lines. The compound's IC50 values (the concentration required to inhibit 50% of cell viability) indicate potent anti-proliferative effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 30 |
| A549 (Lung) | 25 |
| HCT116 (Colon) | 15 |
These results suggest that MS023 may serve as a promising lead compound for further development in targeted cancer therapies.
In Vivo Studies
Preclinical studies involving animal models have shown that MS023 can significantly inhibit tumor growth without notable toxicity. For instance, in xenograft models using human cancer cells, administration of MS023 led to a reduction in tumor size by approximately 40% compared to control groups .
Case Study 1: Breast Cancer
A study published in Cell Reports highlighted the effects of MS023 on breast cancer cells. Researchers observed that treatment with MS023 resulted in decreased expression of genes associated with cell cycle progression and increased apoptosis markers. This suggests that MS023 could be an effective therapeutic agent against breast cancer .
Case Study 2: Autoimmune Disorders
Another investigation focused on the role of MS023 in modulating immune responses in autoimmune disease models. The compound demonstrated the ability to suppress pro-inflammatory cytokine production, indicating potential utility in treating conditions like rheumatoid arthritis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2-ethanediamine core but differ in substituents, salt forms, and pharmacological profiles. Below is a comparative analysis based on available evidence and structural inferences:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Compound B’s benzylpiperidine substituent increases lipophilicity, favoring blood-brain barrier penetration, while the dimethylamine enhances basicity. Compound C’s naphthalenylmethyl group confers hydrophobicity, likely influencing membrane permeability and protein-binding affinity .
Salt Form :
- Both Compounds A and B are trihydrochlorides, improving aqueous solubility for oral or injectable formulations. Compound C’s free base form limits solubility but may enhance lipid bilayer penetration.
Pharmacological Inferences :
- Compound A’s pyrrole moiety may target enzymes or receptors requiring aromatic interactions (e.g., kinases, serotonin receptors).
- Compound B’s piperidine suggests CNS activity (e.g., antipsychotics, antihistamines), while Compound C’s naphthalene aligns with anticancer or antimicrobial scaffolds .
Physicochemical Properties
- Solubility : Trihydrochloride salts (A, B) outperform free bases (C) in aqueous media, critical for drug formulation.
- Stability : The isopropoxy group in Compound A (ether) is hydrolytically stable compared to esters or amides, favoring shelf-life.
Q & A
Q. What are the recommended analytical methods for characterizing the purity and structural integrity of this compound?
To ensure structural fidelity and purity, a combination of spectroscopic and chromatographic techniques should be employed:
- Nuclear Magnetic Resonance (NMR): Use deuterated dimethyl sulfoxide (DMSO-d6) as a solvent for H NMR analysis to confirm substituent positions and hydrogen environments. Compare chemical shifts (δ ppm) with synthetic intermediates or analogous compounds .
- High-Performance Liquid Chromatography (HPLC): Validate purity using reverse-phase HPLC with UV detection (λ ~255 nm for aromatic systems) and ensure ≥98% purity thresholds .
- Mass Spectrometry (ESI-MS): Confirm molecular weight via electrospray ionization mass spectrometry (e.g., ESIMS m/z ~392.2 for similar compounds) .
Q. Table 1: Analytical Validation Parameters
| Method | Conditions | Key Metrics |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6 | δ 11.55 (s, 1H), 8.63 (s, 1H) |
| HPLC | C18 column, gradient elution | Retention time, peak symmetry |
| ESI-MS | Positive ion mode | m/z matching theoretical mass |
Q. How should researchers safely handle and store this compound?
- Hazards: Classify per GHS criteria (e.g., acute toxicity, skin/eye irritation) and implement engineering controls (fume hoods) and personal protective equipment (gloves, lab coats) .
- Storage: Store as a crystalline solid at -20°C in airtight containers to prevent hygroscopic degradation .
- Emergency Protocols: For accidental exposure, follow first-aid measures (e.g., eye flushing with water for 15 minutes) and consult safety data sheets (SDS) .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis pathway to reduce trial-and-error approaches?
- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML): Train ML models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. For example, ICReDD’s workflow integrates computational predictions with experimental validation to narrow reaction conditions .
- In Silico Screening: Simulate regioselectivity for substitutions on the pyrrole or ethanediamine moieties to prioritize synthetic routes .
Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. in vivo efficacy) be systematically resolved?
- Controlled Replication: Standardize assay conditions (e.g., cell lines, animal models) to isolate variables. For receptor binding studies, validate target specificity using competitive binding assays .
- Dose-Response Analysis: Establish pharmacokinetic/pharmacodynamic (PK/PD) relationships across multiple doses to identify non-linear effects .
- Meta-Analysis: Apply statistical frameworks (e.g., Bayesian inference) to reconcile discrepancies between in vitro and in vivo datasets, accounting for bioavailability and metabolic stability .
Q. What methodologies are recommended for studying the compound’s stability under varying environmental conditions?
- Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
- Kinetic Modeling: Use Arrhenius equations to extrapolate shelf-life from accelerated stability data .
- Solid-State Analysis: Perform X-ray diffraction (XRD) to monitor crystallinity changes impacting solubility and reactivity .
Methodological Considerations for Data Contradictions
When resolving inconsistencies (e.g., conflicting bioactivity results):
Cross-Validation: Re-test compounds using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance).
Batch Analysis: Confirm compound integrity across synthetic batches via NMR and HPLC to rule out impurity interference .
Feedback Loops: Integrate experimental data into computational models to refine hypotheses iteratively, as demonstrated by ICReDD’s reaction design framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
